TAK1 Kinase Inhibition Potency (IC50) of 4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic Acid
4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic acid exhibits potent inhibition of TAK1 (TGF-β-activated kinase 1) with an IC50 value of 37 nM in a biochemical assay [1]. This inhibition potency places the compound within the sub-100 nM range characteristic of lead-like kinase inhibitors. Comparative data for the closest positional isomer (3-substituted benzoic acid, CAS 612044-42-5) and the methylene-linked homolog (CAS 885268-84-8) against TAK1 are not available in the same assay system, limiting direct head-to-head comparison; however, the structural specificity of TAK1 inhibition is supported by the fact that closely related sulfonamidobenzoic acid derivatives show varying TAK1 affinities in competitive binding assays, with reported IC50 values ranging from 97 nM to inactive depending on substitution pattern [2].
| Evidence Dimension | TAK1 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 37 nM |
| Comparator Or Baseline | Structurally related sulfonamidobenzoic acid derivative: IC50 = 97 nM |
| Quantified Difference | 2.6-fold greater potency |
| Conditions | Biochemical assay: N-terminal His-tagged human TAK1 (1-303 aa)/human TAB1 (437-504 aa) expressed in baculovirus system |
Why This Matters
The 37 nM TAK1 IC50 provides a quantitative potency benchmark for kinase-targeted research, supporting selection of this compound over untested analogs where TAK1 inhibition is the primary experimental objective.
- [1] BindingDB Entry BDBM50529793 (ChEMBL ID: CHEMBL4586372). Inhibition of N-terminal His-tagged human TAK1 (1-303 aa)/human TAB1 (437-504 aa). IC50 = 37 nM. View Source
- [2] BindingDB Entry BDBM254961 (US9505765, 184). TAK1-TAB1 Binding Inhibitory Potency. IC50 = 97 nM. View Source
